molecular formula C6H8F2O4 B13417704 2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate CAS No. 372-77-0

2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate

Cat. No.: B13417704
CAS No.: 372-77-0
M. Wt: 182.12 g/mol
InChI Key: QNUCSQIOPQLZPK-UHFFFAOYSA-N
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Description

2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate is an organic compound with the chemical formula C6H8F2O4. It is a derivative of fluoroacetic acid and is known for its applications in various scientific fields. This compound is characterized by the presence of two fluoroacetate groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate typically involves the esterification of 2-fluoroethanol with fluoroacetic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process can be summarized as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield fluoroacetic acid and 2-fluoroethanol.

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form more complex fluorinated compounds.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as a reagent

    Substitution: Nucleophiles such as hydroxide ions, typically in aqueous or alcoholic solutions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide

Major Products Formed

    Hydrolysis: Fluoroacetic acid and 2-fluoroethanol

    Substitution: Various fluorinated derivatives depending on the nucleophile used

    Oxidation: More complex fluorinated compounds

Scientific Research Applications

2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate involves its conversion to fluoroacetyl-CoA in biological systems. This compound then inhibits the enzyme aconitase by forming a tight-binding complex with it. This inhibition disrupts the citric acid cycle, leading to a buildup of citrate and subsequent metabolic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl fluoroacetate
  • Ethyl fluoroacetate
  • Sodium fluoroacetate
  • Fluoroacetamide

Uniqueness

2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate is unique due to its dual fluoroacetate groups, which enhance its reactivity and potential for forming complex derivatives. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

372-77-0

Molecular Formula

C6H8F2O4

Molecular Weight

182.12 g/mol

IUPAC Name

2-(2-fluoroacetyl)oxyethyl 2-fluoroacetate

InChI

InChI=1S/C6H8F2O4/c7-3-5(9)11-1-2-12-6(10)4-8/h1-4H2

InChI Key

QNUCSQIOPQLZPK-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)CF)OC(=O)CF

Origin of Product

United States

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